tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-6-hydroxy-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
tert-Butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
tert-Butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9? |
InChI Key |
FIPZGKLMWFRNLL-JVHMLUBASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2O |
Origin of Product |
United States |
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